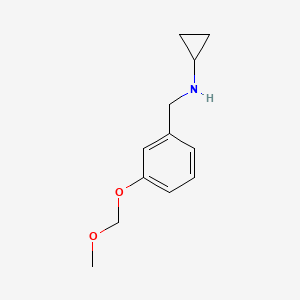
2,2-Dimethyl-3-(3-methylphenyl)propanenitrile
描述
2,2-Dimethyl-3-(3-methylphenyl)propanenitrile is an organic compound with the molecular formula C₁₂H₁₅N. It is a derivative of phenylpropanenitrile and is known for its unique chemical properties and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Friedel-Crafts Alkylation: This method involves the reaction of 3-methylbenzene (toluene) with 2,2-dimethylpropanenitrile in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable leaving group with a cyanide ion (CN⁻) to form the nitrile group.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The choice of catalyst and reaction conditions is crucial to achieving the desired product.
化学反应分析
Types of Reactions: 2,2-Dimethyl-3-(3-methylphenyl)propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: Nucleophilic substitution reactions can replace the nitrile group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as hydroxide (OH⁻) or ammonia (NH₃) can be used in substitution reactions.
Major Products Formed:
Oxidation: 2,2-Dimethyl-3-(3-methylphenyl)propanal, 2,2-Dimethyl-3-(3-methylphenyl)propanoic acid.
Reduction: 2,2-Dimethyl-3-(3-methylphenyl)propanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,2-Dimethyl-3-(3-methylphenyl)propanenitrile has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in biochemical studies to understand enzyme mechanisms.
Industry: It is used in the production of fragrances and flavors due to its unique aromatic properties.
作用机制
The mechanism by which 2,2-Dimethyl-3-(3-methylphenyl)propanenitrile exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.
相似化合物的比较
2,2-Dimethyl-3-(3-methylphenyl)propanenitrile is similar to other phenylpropanenitriles, but it has unique structural features that distinguish it from its counterparts. Some similar compounds include:
2,2-Dimethyl-3-(4-methylphenyl)propanenitrile
2,2-Dimethyl-3-(2-methylphenyl)propanenitrile
2,2-Dimethyl-3-(3-ethylphenyl)propanenitrile
These compounds differ in the position and type of substituents on the phenyl ring, which can lead to variations in their chemical properties and applications.
属性
IUPAC Name |
2,2-dimethyl-3-(3-methylphenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-10-5-4-6-11(7-10)8-12(2,3)9-13/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHJQGVPEKAFQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C)(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-amine](/img/structure/B1466700.png)
![1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine](/img/structure/B1466701.png)

![2-[3-(Trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B1466704.png)
![6-[4-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine](/img/structure/B1466705.png)




![1-[(3-Chlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466715.png)

![Ethyl thiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B1466718.png)


